molecular formula C9H12N2O3 B1470243 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1780459-83-7

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1470243
CAS RN: 1780459-83-7
M. Wt: 196.2 g/mol
InChI Key: KMGYWPHMYWUKEB-UHFFFAOYSA-N
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Description

The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a tetrahydropyran ring . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole and tetrahydropyran rings. In gas phase, the THP exists in its lowest energy C_s symmetry chair conformation .


Chemical Reactions Analysis

Tetrahydropyrans are prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colourless volatile liquid .

Scientific Research Applications

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in Synthesis

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to synthesize alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions lead to the formation of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds with potential biological activities (Arbačiauskienė et al., 2011).

Heterocyclization of Pyruvic Acids and 5-Amino-N-aryl-1H-pyrazole-4-carboxamides

Studies on heterocyclization reactions involving pyruvic acids and 5-amino-N-aryl-1H-pyrazole-4-carboxamides yield diverse compounds. These reactions highlight the chemoselectivity influenced by catalyst type or temperature, leading to the formation of different types of final compounds with potential for further exploration in medicinal chemistry (Sakhno et al., 2010).

Synthesis of New 5‐Substituted‐1H‐tetrazoles

The synthesis of 3-alkoxy-3-(1H-tetrazol-5-yl)propionic acids and related compounds from β-cyanocarboxylic acids demonstrates the potential of pyrazole derivatives in creating structurally analogous compounds to succinic acid. This research underlines the importance of pyrazole derivatives in synthesizing compounds with potential biological relevance (Zanatta et al., 2013).

Coordination Architectures of Lanthanum Complexes

The study of lanthanum complexes with bifunctional 5-substituted tetrazolatecarboxylate ligands reveals the influence of different 5-substituents on the structural properties of these complexes. Such research could pave the way for new materials with potential optical applications, showcasing the versatility of pyrazole derivatives in material science (Shen et al., 2016).

Synthesis and Molecular Docking Studies

The synthesis of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids and their molecular docking studies highlight the potential of pyrazole derivatives in the development of compounds with specific interactions with target proteins. This research indicates the utility of pyrazole derivatives in designing molecules with tailored biological activities (Reddy et al., 2022).

properties

IUPAC Name

5-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGYWPHMYWUKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

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